N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-12-17(25-2)13-19(23)22(14)10-9-21-20(24)16-7-5-15(6-8-16)18-4-3-11-26-18/h3-8,11-13H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDINDMHYDRKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a complex structure that includes a pyridine derivative and a benzamide moiety, which is believed to enhance its interaction with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.4 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 1903052-69-6 |
The compound's unique structure, characterized by the presence of methoxy and methyl groups on the pyridine ring, along with an ethyl linker to the benzamide group, contributes to its distinct chemical properties and potential biological activities.
Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial in gene silencing through the methylation of histone proteins, and its inhibition may reverse epigenetic silencing of tumor suppressor genes. This mechanism positions the compound as a promising candidate for cancer therapeutics.
Anticancer Activity
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its ability to inhibit EZH2 leads to the reactivation of silenced tumor suppressor genes, potentially resulting in reduced tumor growth. For instance, compounds similar to this compound have demonstrated improved antiproliferative activity in melanoma and prostate cancer cells when compared to other agents .
Case Studies
- Inhibition of EZH2 : A study demonstrated that this compound effectively binds to the active site of EZH2, leading to competitive inhibition. This interaction was characterized by a significant decrease in histone methylation levels in treated cells, suggesting a direct impact on gene expression .
- Antiproliferative Effects : In vitro studies revealed that this compound significantly reduced cell viability in several cancer cell lines at low micromolar concentrations. The mechanism was attributed to its role in disrupting cellular pathways associated with proliferation and survival .
- Potential for Drug Development : The unique properties of this compound make it an attractive lead structure for developing new anticancer therapies. Research is ongoing to explore analogs with enhanced efficacy and selectivity against different cancer types .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Substituent-Driven Pharmacological Effects
- Thiophene vs.
- Pyridinone Modifications: The 4-methoxy-6-methyl substitution on the pyridinone ring increases solubility relative to unsubstituted pyridinones (e.g., 6-methyl-2-thiopyrimidin-4-one in ), while maintaining hydrogen-bonding capacity.
- Linker Flexibility : The ethyl linker in the target compound provides greater conformational flexibility compared to rigid thiourea or phenethyl linkers (e.g., ), which may influence binding kinetics.
Research Findings and Implications
- Antiviral Activity: Sulfonamide-pyridinone derivatives (e.g., ) show stronger antiviral effects than the target compound, suggesting the sulfonamide group’s role in target engagement.
- Solubility vs. Bioavailability : The target’s methoxy group improves aqueous solubility compared to tert-butyl-substituted analogues (e.g., ), but its logP (~3.5) may limit blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
